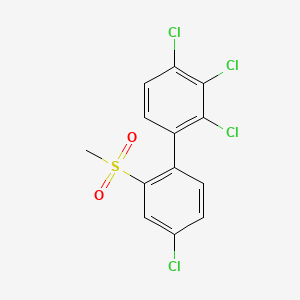
2,3,4,4'-Tetrachloro-2'-(methylsulfonyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4’-Tetrachloro-2’-(methylsulfonyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4’-Tetrachloro-2’-(methylsulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The reaction conditions may include:
Chlorination: Using chlorine gas or a chlorinating agent such as sulfuryl chloride in the presence of a catalyst like iron(III) chloride.
Sulfonylation: Introducing the methylsulfonyl group using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chlorination and sulfonylation processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4’-Tetrachloro-2’-(methylsulfonyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: May be studied for its effects on biological systems, including potential toxicity and environmental impact.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,4’-Tetrachloro-2’-(methylsulfonyl)-1,1’-biphenyl involves its interaction with molecular targets and pathways. The presence of chlorine and methylsulfonyl groups may influence its reactivity and binding affinity to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,3,4,4’-Tetrachlorobiphenyl: Lacks the methylsulfonyl group, making it less polar.
2,3,4,4’-Tetrachloro-2’-(methylthio)-1,1’-biphenyl: Contains a methylthio group instead of a methylsulfonyl group, affecting its chemical properties.
Properties
CAS No. |
104086-08-0 |
|---|---|
Molecular Formula |
C13H8Cl4O2S |
Molecular Weight |
370.1 g/mol |
IUPAC Name |
1,2,3-trichloro-4-(4-chloro-2-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)11-6-7(14)2-3-8(11)9-4-5-10(15)13(17)12(9)16/h2-6H,1H3 |
InChI Key |
APPVGCZEAVPIFW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















